GB 67

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

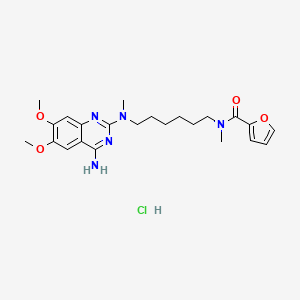

GB 67 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a furan ring, and multiple functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GB 67 typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the quinazoline core: This step involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with appropriate reagents to introduce the amino and methoxy groups.

Attachment of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction, where the quinazoline derivative reacts with a hexyl halide under basic conditions.

Formation of the furan ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a furan carboxylic acid.

Final coupling and hydrochloride formation: The final step involves coupling the furan derivative with the quinazoline derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

GB 67 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield amine derivatives .

Scientific Research Applications

Pharmacological Applications

GB 67 is primarily studied for its interactions with cholinergic systems. Its relevance is particularly noted in the context of nerve agent exposure and the development of countermeasures.

Case Study: Protective Efficacy Against Nerve Agents

- A study evaluated the efficacy of physostigmine, administered transdermally, against this compound exposure in guinea pigs. The results indicated that physostigmine provided significant protection, with a survival rate of up to 70% at lethal doses of this compound when combined with scopolamine. This combination led to full protection against exposure to lethal doses .

Radiopharmaceutical Applications

This compound has also been utilized in the development of radioligands for imaging studies, particularly in positron emission tomography (PET).

Quantification of Binding to Cardiac Receptors

- Research has demonstrated the use of [(11)C]GB67 as a radioligand to quantify myocardial alpha-1 adrenergic receptors in clinical PET studies. This application is crucial for understanding cardiac function and diagnosing related diseases .

Toxicological Studies

The toxicological profile of this compound is critical for assessing risks associated with nerve agent exposure.

Experimental Setup and Findings

- In controlled chamber studies, the vaporization and adsorption characteristics of this compound were analyzed under varying conditions (e.g., different furnishing levels). Results showed that this compound exhibited significant adsorption properties on various surfaces, which could influence its toxicity profile in real-world scenarios .

Data Table: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of GB 67 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

4-amino-2-chloro-6,7-dimethoxyquinazoline: A related compound with similar structural features but different functional groups.

2-chloro-6,7-dimethoxyquinazoline: Another similar compound with a chloro group instead of an amino group.

Uniqueness

GB 67 is unique due to its combination of a quinazoline core, a furan ring, and multiple functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Biological Activity

GB 67, a compound closely associated with the nerve agent sarin, has been the subject of extensive research due to its significant biological activity, particularly in the context of neurotoxicity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and implications for treatment strategies against nerve agent exposure.

Overview of this compound

This compound is a structural analog of sarin (chemical formula: C4H10FO2P), classified as an organophosphorus compound. Its primary mechanism involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition leads to an accumulation of acetylcholine (ACh) at synapses, resulting in overstimulation of cholinergic receptors, which can cause severe physiological effects including convulsions and respiratory failure .

The biological activity of this compound is primarily mediated through its interaction with AChE. Upon binding to the active site of AChE, this compound forms a stable enzyme-inhibitor complex that prevents the hydrolysis of ACh. This results in:

- Increased ACh Levels : Elevated concentrations of ACh lead to excessive stimulation of both central and peripheral nervous systems.

- Neurological Effects : Symptoms include muscle twitching, paralysis, and potentially fatal respiratory distress due to diaphragm paralysis .

Case Studies and Research Findings

Several studies have explored the biological effects and potential therapeutic interventions related to this compound:

-

Microdialysis Studies in Animal Models :

- Research involving guinea pigs demonstrated that exposure to this compound resulted in significant alterations in neurotransmitter levels (e.g., glutamate and GABA) during acute exposure. The study utilized a double multivariate design to assess these changes alongside EEG monitoring for seizure activity .

-

Reactivation Studies :

- Investigations into the reactivation of inhibited AChE by compounds such as human butyrylcholinesterase (Hu BChE) showed that pretreatment with Hu BChE significantly increased survival rates in animal models exposed to this compound vapor. The study found that Hu BChE effectively scavenged this compound from plasma, suggesting its potential as a therapeutic agent against nerve agent toxicity .

-

Structure-Activity Relationship Analyses :

- Structural analyses have identified specific molecular features that enhance the reactivity and toxicity of this compound compared to other nerve agents. For instance, stereoselective studies indicated that certain enantiomers exhibited significantly higher binding affinities for AChE, highlighting the importance of molecular configuration in determining biological activity .

Data Summary

The following table summarizes key findings from various studies on this compound:

Properties

IUPAC Name |

N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4.ClH/c1-27(22(29)18-10-9-13-32-18)11-7-5-6-8-12-28(2)23-25-17-15-20(31-4)19(30-3)14-16(17)21(24)26-23;/h9-10,13-15H,5-8,11-12H2,1-4H3,(H2,24,25,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFNCDVHRPWMFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCN(C)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.